molecular formula C8H5Br2F3O B1622340 2-Bromo-5-(trifluoromethoxy)benzyl bromide CAS No. 886763-13-9

2-Bromo-5-(trifluoromethoxy)benzyl bromide

Cat. No.: B1622340
CAS No.: 886763-13-9
M. Wt: 333.93 g/mol
InChI Key: TVBXKZSWLSZTRG-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5Br2F3O and a molecular weight of 333.93 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of bromine and trifluoromethoxy groups attached to a benzyl ring, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

It is often used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of chemical compounds depending on the specific reaction context.

Mode of Action

As a reagent, it likely interacts with its targets through chemical reactions, leading to changes in the molecular structure of the target compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethoxy)benzyl bromide . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it participates in.

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethoxy)benzyl bromide can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)benzyl alcohol using phosphorus tribromide (PBr3) in an ether solution at 0°C . The reaction mixture is stirred for 0.5 hours, followed by the addition of the mixture to ice water and extraction with ether. The organic layer is then dried and evaporated to yield the desired product .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. In this procedure, NBS is added to a solution of triphenylphosphine in dichloromethane at 0°C. The mixture is stirred for 1 hour, followed by the addition of 4-(trifluoromethoxy)benzyl alcohol and refluxing at 60°C for 30 minutes .

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including substitution reactions. In these reactions, the bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents .

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific nucleophiles and reaction conditions employed .

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)benzyl bromide has several applications in scientific research. It is widely used as a biochemical reagent in proteomics research . The compound’s unique structure makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

In the field of medicinal chemistry, it can be used to synthesize potential drug candidates by modifying its functional groups to enhance biological activity. Additionally, the compound’s trifluoromethoxy group imparts unique properties, such as increased lipophilicity and metabolic stability, making it an attractive building block for drug design .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBXKZSWLSZTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382569
Record name 2-Bromo-5-(trifluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-13-9
Record name 2-Bromo-5-(trifluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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